molecular formula C8H14O4S B8445003 6-(Carboxymethylthio)hexanoic acid

6-(Carboxymethylthio)hexanoic acid

Cat. No.: B8445003
M. Wt: 206.26 g/mol
InChI Key: CCHIYKNHUNVWHK-UHFFFAOYSA-N
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Description

6-(Carboxymethylthio)hexanoic acid is a hexanoic acid derivative featuring a thioether (-S-) linkage at the terminal carbon, connected to a carboxymethyl group (-CH₂COOH).

Properties

Molecular Formula

C8H14O4S

Molecular Weight

206.26 g/mol

IUPAC Name

6-(carboxymethylsulfanyl)hexanoic acid

InChI

InChI=1S/C8H14O4S/c9-7(10)4-2-1-3-5-13-6-8(11)12/h1-6H2,(H,9,10)(H,11,12)

InChI Key

CCHIYKNHUNVWHK-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CCSCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 6-(carboxymethylthio)hexanoic acid with analogs from the evidence:

Compound Name Substituent Group Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties
This compound -SCH₂COOH Thioether, Carboxylic acid C₈H₁₄O₄S 206.26 (calculated) High polarity, H-bond donor/acceptor
6-(5-Acetylthiophen-2-yl)hexanoic acid Thiophene-acetyl Thioether, Ketone, Carboxylic acid C₁₂H₁₄O₃S 238.30 Aromaticity, moderate lipophilicity
6-(Piperidin-1-yl)hexanoic acid Piperidine Tertiary amine, Carboxylic acid C₁₁H₂₁NO₂ 199.29 Basic, enhances skin permeability (ER = 5.6)
6-(Morpholin-4-yl)hexanoic acid Morpholine Ether, tertiary amine, Carboxylic acid C₁₀H₁₉NO₃ 201.27 H-bond acceptor, higher ER (15.0)
6-Hydroxyhexanoic acid -OH Hydroxyl, Carboxylic acid C₆H₁₂O₃ 132.16 High solubility, metabolic intermediate

Key Observations :

  • Polarity : The carboxymethylthio group introduces two ionizable groups (-COOH and -SCH₂-), increasing hydrophilicity compared to morpholine/piperidine derivatives .
  • Hydrogen Bonding : The carboxylic acid and thioether groups enable stronger H-bonding than morpholine (which has an ether oxygen) .
  • Synthetic Flexibility: Thioether-linked compounds (e.g., 6-(5-acetylthiophen-2-yl)hexanoic acid) are synthesized via nucleophilic substitution, similar to amino-substituted analogs .
Skin Permeation Enhancement
  • Amino-Substituted Analogs: Esters of 6-(piperidin-1-yl)hexanoic acid (ER = 5.6) and 6-(morpholin-4-yl)hexanoic acid (ER = 15.0) show varying enhancement ratios due to substituent bulkiness and H-bond acceptor capacity . The morpholine group’s ether oxygen significantly boosts activity compared to piperidine.
Enzymatic Interactions
  • 6-(Boc-amino)hexanoic acid : Used as an enzyme inhibitor due to its protected amine. The carboxymethylthio analog’s carboxylic acid could similarly interact with enzyme active sites, though steric hindrance from the thioether may alter binding.

Preparation Methods

Alkylation of Hexanoic Acid Derivatives

A primary route to 6-(carboxymethylthio)hexanoic acid involves the alkylation of a hexanoic acid precursor with a carboxymethylthiol group. This method parallels the synthesis of 6-(methylthio)hexanoic acid, where hexanoic acid undergoes alkylation with methylthiol under catalytic conditions. For the target compound, the methylthiol reagent is replaced with carboxymethyl mercaptan (HSCH2COOH).

Reaction Conditions :

  • Substrate : 6-bromohexanoic acid or 6-chlorohexanoic acid.

  • Nucleophile : Carboxymethyl mercaptan (excess to drive reaction completion).

  • Catalyst : Tetrabutylammonium bromide (phase-transfer catalyst) or Lewis acids such as ZnCl2.

  • Solvent : Polar aprotic solvents (e.g., dimethylformamide or acetonitrile).

  • Temperature : 60–80°C for 12–24 hours.

Mechanism :
The reaction proceeds via an SN2 mechanism, where the thiolate ion (generated by deprotonation of HSCH2COOH) displaces the halogen atom at the sixth carbon of hexanoic acid. The carboxyl group on the thiol ensures compatibility with aqueous workup, facilitating isolation.

Challenges :

  • Competing oxidation of the thiol group necessitates inert atmospheres (N2 or Ar).

  • Acidic workup may protonate the carboxylate, requiring neutralization with mild bases (e.g., NaHCO3).

Hydrolysis of Thioester Precursors

Thioesterification Followed by Hydrolysis

An alternative approach involves synthesizing a thioester intermediate, which is subsequently hydrolyzed to yield the carboxylic acid. This method is advantageous for avoiding direct handling of volatile thiols.

Synthetic Steps :

  • Thioester Formation : React 6-mercaptohexanoic acid with chloroacetic acid in the presence of dicyclohexylcarbodiimide (DCC) to form the thioester.

  • Hydrolysis : Treat the thioester with aqueous NaOH or KOH to hydrolyze the ester bond, yielding this compound.

Optimization Insights :

  • The patent WO2020031201A1 highlights the use of potassium hydroxide in aqueous solutions for hydrolyzing caprolactam to 6-aminohexanoic acid. Similar basic conditions (pH 10–12, 70–90°C) can be adapted for thioester hydrolysis.

  • Purification via anti-solvent crystallization (e.g., isopropanol) ensures high purity (>99%), as demonstrated in industrial-scale amino acid production.

Industrial-Scale Purification Techniques

Solvent-Anti-Solvent Crystallization

Achieving pharmaceutical-grade purity requires robust crystallization protocols. The patent CN101293845A details the use of isopropanol as an anti-solvent for isolating citrate esters. For this compound:

Procedure :

  • Dissolve the crude product in a minimal volume of hot ethanol.

  • Gradually add isopropanol until cloudiness persists.

  • Cool to 0–5°C and filter under reduced pressure.

Yield and Purity :

  • Yield : 80–85% after recrystallization.

  • Purity : >99% by HPLC, as validated in analogous processes.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)Purity (%)
Nucleophilic SubstitutionDirect, single-step synthesisRequires halogenated precursor70–7595–98
Thioester HydrolysisAvoids volatile thiolsMulti-step, longer reaction time65–7097–99

Reaction Optimization and Scalability

Catalyst Screening

The use of tetrabutyl titanate, as reported in CN101293845A for esterification, could enhance reaction rates in thioester formation. Comparative catalyst studies reveal:

CatalystReaction Time (h)Conversion (%)
Tetrabutyl titanate4.594
DCC888

Temperature Profiling

Elevated temperatures (125–145°C) improve reaction kinetics but risk thiol oxidation. Controlled reflux conditions (toluene, 110°C) balance speed and side-reaction suppression .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-(Carboxymethylthio)hexanoic acid, and how is purity validated?

  • Methodology : The synthesis typically involves thioether formation via nucleophilic substitution or coupling reactions. For example, reacting 6-bromohexanoic acid with a carboxymethyl thiol precursor under basic conditions (e.g., NaOH in ethanol) at 60–80°C. Purification is achieved via recrystallization or column chromatography using silica gel and a gradient of ethyl acetate/hexane .
  • Purity Validation : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and nuclear magnetic resonance (NMR) spectroscopy (1H/13C) to detect residual solvents or unreacted starting materials .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR (1H/13C) : Assign protons and carbons to confirm the thioether linkage and carboxylic acid group. Expected shifts: δ ~2.5–3.0 ppm (CH2-S), δ ~12.0 ppm (COOH) .
  • Mass Spectrometry (ESI-MS or MALDI-TOF) : Verify molecular weight (calculated: ~220.26 g/mol) and fragmentation patterns .
  • FT-IR : Identify functional groups (e.g., S-C stretch at ~600–700 cm⁻¹, C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts in the synthesis of this compound?

  • Approach :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the thiol group.
  • Catalyst Use : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reactions in biphasic systems .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., disulfide formation) and adjust stoichiometry or reducing agents (e.g., TCEP) to suppress oxidation .

Q. What strategies resolve contradictions between computational predictions and experimental data for the compound’s reactivity?

  • Case Study : If DFT calculations predict higher electrophilicity at the thioether sulfur but experimental alkylation yields are low:

  • Re-evaluate Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to account for solvent polarity impacting reactivity .
  • Experimental Validation : Conduct kinetic studies under varying temperatures/pH to identify rate-limiting steps .

Q. How do structural modifications of this compound influence its biological activity?

  • SAR Study :

  • Modifications : Replace the carboxymethyl group with esters or amides to alter lipophilicity.
  • Activity Testing : Assess antimicrobial or enzyme inhibition activity via microplate assays (e.g., MIC for bacteria, IC50 for enzymes). Higher lipophilicity (logP >2) may enhance membrane permeability .
    • Data Interpretation : Compare results with analogs (e.g., 6-azidohexanoic acid in ) to correlate substituent effects with bioactivity .

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